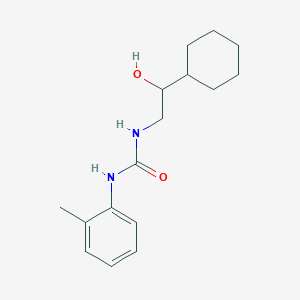

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea

Description

1-(2-Cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea is a urea derivative characterized by a cyclohexyl group attached to a hydroxyethyl moiety at the 1-position and a 2-methylphenyl group at the 3-position of the urea core. This compound is structurally distinct from classical nitrosoureas (e.g., BCNU) due to the absence of nitroso and chloroethyl groups, which are associated with alkylating activity and toxicity .

Properties

IUPAC Name |

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-12-7-5-6-10-14(12)18-16(20)17-11-15(19)13-8-3-2-4-9-13/h5-7,10,13,15,19H,2-4,8-9,11H2,1H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRRZZQXCZATKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea typically involves the reaction of an isocyanate with an amine. One possible synthetic route is:

- Reacting cyclohexyl isocyanate with o-toluidine in the presence of a suitable solvent like dichloromethane.

- The reaction mixture is stirred at room temperature for several hours.

- The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The carbonyl group in the urea moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Research indicates that this compound possesses notable biological activities, particularly in the following areas:

Anticancer Properties

Recent studies have demonstrated that 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea exhibits significant anticancer effects. It has been shown to inhibit cell proliferation across various cancer cell lines, with IC50 values indicating its potency. The mechanisms underlying its anticancer activity include:

- Inhibition of Angiogenesis : Disrupting the formation of new blood vessels that supply tumors.

- Modulation of Cell Signaling Pathways : Affecting pathways that regulate cell growth and survival.

Case Study: Anticancer Efficacy

A study evaluating the compound's effects on human leukemia cell lines reported an IC50 value as low as 1.5 µM, highlighting its potential against hematological malignancies.

Antibacterial Activity

The compound also exhibits antibacterial properties against various pathogens. Comparative studies have shown efficacy against:

- Staphylococcus aureus

- Escherichia coli

- Klebsiella pneumoniae

The minimum inhibitory concentration (MIC) for these organisms typically ranges from 40 to 50 µg/mL, suggesting its potential as an antibacterial agent.

Case Study: Bacterial Resistance

Research on antibacterial properties revealed that the compound exhibited inhibition zones comparable to standard antibiotics like ceftriaxone, indicating its potential as an alternative treatment for resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Urea Derivatives

Physicochemical Properties

- Lipophilicity (logP): The target compound’s logP is influenced by the cyclohexyl and 2-methylphenyl groups, likely higher than sulfonyl-containing analogs (e.g., Gliclazide Impurity F) but lower than methoxy-substituted derivatives (e.g., 1-(2,5-dimethoxyphenyl)urea) .

- Solubility: The hydroxyethyl group in the target compound may improve aqueous solubility compared to purely hydrophobic derivatives like 1-cyclohexyl-3-(2-hydroxyphenyl)urea .

Biological Activity

1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea, also known by its CAS number 66929-46-2, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.

- Molecular Formula : C₉H₁₈N₂O₂

- Molecular Weight : 186.25 g/mol

- LogP : 1.2059 (indicating moderate lipophilicity)

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

- Antitumor Activity : Studies have shown that urea derivatives can influence cell proliferation and apoptosis in cancer cells. For instance, related compounds have demonstrated significant cytotoxic effects on tumor cell lines, suggesting a potential for antineoplastic applications .

- COX Inhibition : Certain derivatives have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and cancer progression. Preliminary data suggest that some urea derivatives possess COX-inhibitory activity, although specific IC₅₀ values for this compound are yet to be established .

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of related compounds:

| Compound | Activity | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 1-(2-hydroxyethyl)-3-(2-chloroethyl)urea | Antitumor | 100 (DNA damage) | |

| This compound | COX-1 Inhibition | TBD | |

| Urea derivative X | Cytotoxicity on A549 cells | 49.85 |

Case Study 1: Antitumor Activity

A study investigated the effects of similar urea derivatives on various cancer cell lines. The compound was found to induce apoptosis and inhibit cell growth effectively. This study highlights the potential of urea-based compounds in cancer therapy.

Case Study 2: Inhibition of COX Enzymes

In another research effort, derivatives were screened for COX-1 and COX-2 inhibition. The results indicated varying degrees of efficacy, with some compounds showing promising selectivity towards COX-2, which is often implicated in inflammatory processes and cancer progression .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 1-(2-cyclohexyl-2-hydroxyethyl)-3-(2-methylphenyl)urea?

The synthesis of urea derivatives typically involves coupling substituted isocyanates with amines or alcohols under controlled conditions. For analogous compounds (e.g., substituted phenylureas), reactions in polar aprotic solvents (e.g., dichloromethane, ethanol) at 0–25°C with catalytic bases (e.g., triethylamine) are common . Optimization may include adjusting stoichiometry, solvent polarity, and reaction time to minimize byproducts. For example, evidence from similar urea syntheses highlights the use of column chromatography (silica gel, ethyl acetate/hexane gradients) for purification .

Q. How can structural characterization be rigorously validated for this compound?

A multi-technique approach is recommended:

- NMR : Compare H and C spectra with computational predictions (e.g., DFT) to confirm substituent positions and stereochemistry.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] or [M+Na] peaks).

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation, as demonstrated for related urea derivatives .

- FTIR : Identify key functional groups (e.g., urea C=O stretch at ~1640–1680 cm) .

Q. What physicochemical properties are critical for experimental design?

Key properties include:

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–12) to determine optimal solvent systems for biological assays.

- LogP : Measure via shake-flask or HPLC methods to assess hydrophobicity, which influences membrane permeability .

- Thermal Stability : TGA/DSC to identify decomposition temperatures (>200°C common for ureas) .

Advanced Research Questions

Q. How should researchers address discrepancies in bioactivity data across studies?

Contradictions in bioactivity (e.g., varying IC values) may arise from differences in assay conditions (e.g., cell lines, incubation times). Mitigation strategies:

- Standardize Protocols : Use common reference compounds (e.g., positive controls) and replicate experiments across labs.

- Validate Target Engagement : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

- Assess Metabolite Interference : LC-MS/MS to rule out degradation products in bioactivity assays .

Q. What experimental designs are suitable for evaluating environmental fate and toxicity?

Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

Q. How can computational modeling enhance the study of structure-activity relationships (SAR)?

- Molecular Docking : Screen against protein targets (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite.

- MD Simulations : Assess binding stability (>100 ns trajectories) and identify key residue interactions .

- QSAR Models : Train on bioactivity datasets to predict modifications for improved potency/selectivity .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis?

Q. How should researchers validate the compound’s stability in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.